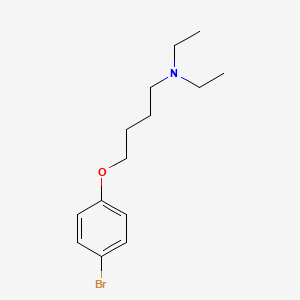![molecular formula C23H29N3O5 B3846798 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide
Übersicht
Beschreibung
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was first developed by GlaxoSmithKline (GSK) in the early 2000s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and performance.
Wirkmechanismus
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. By activating PPARδ, 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide increases the uptake and utilization of fatty acids by skeletal muscle and liver, leading to improved endurance and performance. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and physiological effects:
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, and reduced inflammation. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to improved endurance and performance.
Vorteile Und Einschränkungen Für Laborexperimente
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide has several advantages for lab experiments, including its ease of synthesis, high potency, and selectivity for PPARδ. However, it also has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate doses and controls when conducting experiments with 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide to ensure accurate and reliable results.
Zukünftige Richtungen
There are several future directions for research on 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide, including its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. It is also important to investigate the long-term effects and safety of 4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide in humans, as well as its potential for abuse in the athletic and bodybuilding communities. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.
Wissenschaftliche Forschungsanwendungen
4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been found to have anti-tumor properties and can induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
4-nitro-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-22(2,3)15-23(4,5)17-8-12-19(13-9-17)31-14-20(27)24-25-21(28)16-6-10-18(11-7-16)26(29)30/h6-13H,14-15H2,1-5H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFLUOKOPZBBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-methylphenyl)ethyl]-2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B3846720.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3846724.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B3846728.png)
![1-[6-(2-chlorophenoxy)hexyl]piperidine](/img/structure/B3846745.png)

![N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B3846771.png)
![1-[4-(1-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846777.png)
![1-[3-(4-chlorophenoxy)propyl]pyrrolidine](/img/structure/B3846785.png)


![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3846810.png)
![4-[5-(2-bromophenoxy)pentyl]morpholine](/img/structure/B3846811.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)